molecular formula C12H15BrO3 B3185281 3-Bromo-4-(neopentyloxy)benzoic acid CAS No. 1131622-52-0

3-Bromo-4-(neopentyloxy)benzoic acid

Cat. No.: B3185281
CAS No.: 1131622-52-0
M. Wt: 287.15 g/mol
InChI Key: CVQVLAWZKJCXOI-UHFFFAOYSA-N
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Description

3-Bromo-4-(neopentyloxy)benzoic acid is a substituted benzoic acid derivative with a bromine atom at the 3-position and a neopentyloxy (2,2-dimethylpropoxy) group at the 4-position of the aromatic ring. Its molecular formula is C₁₂H₁₅BrO₃, with a molecular weight of 287.16 g/mol (calculated). The neopentyloxy group introduces significant steric bulk, which influences its chemical reactivity, solubility, and interactions in biological or coordination systems.

Properties

IUPAC Name

3-bromo-4-(2,2-dimethylpropoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-12(2,3)7-16-10-5-4-8(11(14)15)6-9(10)13/h4-6H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQVLAWZKJCXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=C(C=C(C=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660978
Record name 3-Bromo-4-(2,2-dimethylpropoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131622-52-0
Record name 3-Bromo-4-(2,2-dimethylpropoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131622-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-(2,2-dimethylpropoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(neopentyloxy)benzoic acid typically involves the following steps:

    Neopentyloxy Substitution: The neopentyloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the brominated benzoic acid with neopentyl alcohol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(neopentyloxy)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Scientific Research Applications

3-Bromo-4-(neopentyloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(neopentyloxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and neopentyloxy group can influence the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key structural and theoretical properties of 3-bromo-4-(neopentyloxy)benzoic acid with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
This compound 3-Br, 4-OCH₂C(CH₃)₃ C₁₂H₁₅BrO₃ 287.16 High steric hindrance; potential low solubility in polar solvents
3-Bromo-4-(isopentyloxy)benzoic acid 3-Br, 4-O(CH₂)₂CH(CH₃)₂ C₁₂H₁₅BrO₃ 287.16 Moderate steric bulk; similar synthesis routes to neopentyloxy analog
3-Bromo-4-isopropoxybenzoic acid 3-Br, 4-OCH(CH₃)₂ C₁₀H₁₁BrO₃ 259.10 Reduced steric hindrance; higher solubility in aqueous media
4-(3-Nitrobenzyloxy)benzoic acid methyl ester 4-OCH₂(3-NO₂C₆H₄) C₁₅H₁₃NO₅ 295.27 Electron-withdrawing nitro group; ester functionality enhances volatility

Key Observations :

  • Steric Effects : The neopentyloxy group (2,2-dimethylpropoxy) imposes greater steric hindrance than isopentyloxy (3-methylbutoxy) or isopropoxy groups. This can reduce reaction rates in nucleophilic substitutions or metal-catalyzed cross-couplings (e.g., Suzuki reactions) .
  • Solubility : Bulky alkoxy groups like neopentyloxy may decrease solubility in polar solvents compared to smaller substituents (e.g., isopropoxy) .
  • Electronic Effects : The bromine atom at the 3-position is electron-withdrawing, increasing the acidity of the carboxylic acid group (pKa ~3–4, predicted ).

Thermal and Stability Profiles

While direct thermal data for this compound is unavailable, studies on similar compounds suggest:

  • Thermal Decomposition : Alkoxy-substituted benzoic acids typically decompose above 200°C, with stability influenced by substituent size and electronic effects .
  • Solid-State Behavior : Bulky groups may disrupt crystalline packing, leading to lower melting points compared to planar analogs.

Biological Activity

3-Bromo-4-(neopentyloxy)benzoic acid is a substituted benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that derivatives of benzoic acid can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the survival of pathogens like Mycobacterium tuberculosis (MtDHFR) . The inhibition of DHFR can lead to the development of new anti-tuberculosis agents.

Biological Activity Data

Recent studies have explored the structure-activity relationship (SAR) of substituted benzoic acids, including this compound. The following table summarizes key findings from various studies regarding the biological activities and IC50 values against specific targets.

CompoundTargetIC50 (μM)Mechanism of Action
This compoundMtDHFRTBDInhibition of folate synthesis
Substituted benzoic acid derivative 4eMtDHFR7Uncompetitive inhibition
Biphenyl analogue 12bHuman beta3 adrenergic receptor0.38Agonist activity

Case Studies

  • Tuberculosis Inhibition : A study focused on the development of novel substituted benzoic acids, including this compound, demonstrated potential as MtDHFR inhibitors. The most active compounds showed IC50 values ranging from 7 to 40 μM, indicating significant inhibitory effects against tuberculosis .
  • Adrenergic Receptor Activity : Another investigation into benzoic acid derivatives revealed that certain analogues exhibited potent agonistic activity at human beta3 adrenergic receptors, which are implicated in metabolic regulation and obesity management. Compounds were optimized for selectivity and potency, showcasing the diverse pharmacological profiles achievable through structural modifications .

Research Findings

The ongoing research into the biological activity of this compound suggests a promising future for its application in drug development. The compound's ability to inhibit critical enzymes involved in pathogenic survival highlights its potential as a lead compound for new therapies against infectious diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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